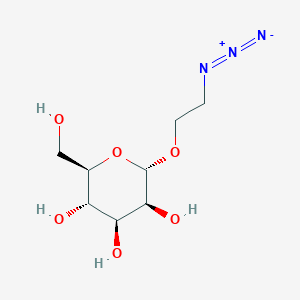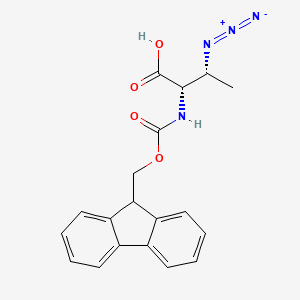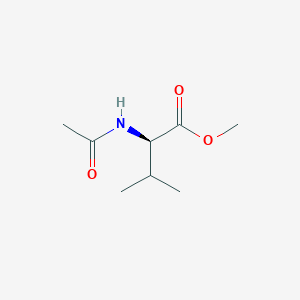
2-Azidoethyl alpha-D-mannopyranoside
描述
2-Azidoethyl α-D-mannopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and solubility and protein enhancers .
Molecular Structure Analysis
The molecular formula of 2-Azidoethyl α-D-mannopyranoside is C8H15N3O6 . Its average mass is 249.221 Da and its monoisotopic mass is 249.096085 Da .科学研究应用
2-AEM has been used in a variety of scientific research applications. One of the most common applications is in the study of carbohydrate-protein interactions. 2-AEM can be used to study the binding of carbohydrates to proteins and the resulting effects on protein structure and function. It has also been used to study the effect of carbohydrates on enzyme activity, as well as to study the mechanism of action of specific enzymes.
作用机制
Target of Action
2-Azidoethyl alpha-D-mannopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications .
Mode of Action
The compound interacts with its targets through Click Chemistry . Click Chemistry is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is analogous to the modular approach adopted by nature to generate complex and diverse natural products from simple building blocks .
Biochemical Pathways
As a ligand in click chemistry, it can be inferred that it plays a role in the formation of complex structures from simpler components .
Pharmacokinetics
As a synthetic organic compound , it can be inferred that its bioavailability would be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition.
Result of Action
As a ligand in click chemistry, it can be inferred that it contributes to the formation of complex structures from simpler components .
Action Environment
As a synthetic organic compound , it can be inferred that factors such as temperature, pH, and the presence of other substances could potentially influence its action.
实验室实验的优点和局限性
2-AEM has several advantages for laboratory experiments. It is a relatively simple molecule to synthesize, and it can be used to study a variety of biochemical and physiological effects. However, it also has some limitations. For example, it has a relatively short half-life, which means that it must be used quickly after synthesis. It also has a relatively low binding affinity, which means that it must be used in high concentrations in order to observe its effects.
未来方向
There are a number of potential future directions for 2-AEM. One potential direction is to use it to study the effects of carbohydrates on other biological processes, such as cell signaling or gene expression. Another potential direction is to use it to study the effects of carbohydrates on more complex biological systems, such as the immune system or the nervous system. Additionally, it could be used to study the effects of carbohydrates on disease processes, such as cancer or diabetes. Finally, it could be used to study the effects of carbohydrates on the environment, such as their ability to bind to pollutants or to act as a food source for microorganisms.
安全和危害
2-Azidoethyl α-D-mannopyranoside is classified as a skin corrosive/irritant (Category 2), serious eye damage/eye irritant (Category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3) . It should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided .
生化分析
Biochemical Properties
2-Azidoethyl alpha-D-mannopyranoside plays a crucial role in biochemical reactions, primarily due to its ability to act as a ligand in click chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. These interactions are essential for the synthesis of complex carbohydrates and glycoconjugates, which are important in drug delivery and therapeutic applications . Additionally, this compound can enhance the solubility and stability of proteins, making it a valuable tool in protein engineering and bioconjugation .
Cellular Effects
In cellular contexts, this compound influences several cellular processes. It has been shown to affect cell signaling pathways by modifying glycoproteins on the cell surface, which can alter cell communication and response to external stimuli . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Studies have demonstrated that this compound can modulate the activity of enzymes involved in metabolic pathways, thereby influencing overall cellular health and activity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for precise modifications of target molecules . The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and altering their affinity for specific gene promoters .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. The compound is generally stable under standard storage conditions, but its activity can degrade if exposed to extreme temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to study chronic conditions or long-term cellular responses . In vivo studies have also indicated that the compound can maintain its activity over extended periods, although its efficacy may diminish with time due to metabolic degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can enhance cellular function and promote healthy metabolic activity . At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects . These findings underscore the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are crucial for the synthesis and breakdown of complex carbohydrates . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can be influenced by factors such as tissue type, metabolic activity, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus or endoplasmic reticulum, where it participates in glycosylation processes . The precise localization of this compound within cells can significantly impact its biochemical and cellular effects, making it a key factor in its overall efficacy .
属性
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOVRUENPCVTD-HEIBUPTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)







![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)